3-(3,4-Difluorophenoxy)azetidine
Description
Significance of Azetidine (B1206935) Core in Drug Discovery and Medicinal Chemistry
The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, is a prevalent structural motif in a variety of biologically active compounds. frontiersin.org Its significance in drug discovery and medicinal chemistry stems from several key attributes. The strained nature of the four-membered ring, with an inherent strain of approximately 25 kcal/mol, makes it a useful synthetic handle for creating 1,3-amino functionalized products. researchgate.net This reactivity, combined with its ability to introduce conformational rigidity, can lead to higher binding affinity with biological targets by reducing the entropic penalty of binding. enamine.net
Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antimicrobial, and antiviral properties. researchgate.net The incorporation of an azetidine moiety can also lead to improved pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability. researchgate.net Notably, azetidines are found in several approved drugs and are considered promising components in the development of treatments for neurological disorders like Parkinson's disease, Tourette's syndrome, and attention deficit disorder. sciencedaily.comtechnologynetworks.com The ability to create libraries of structurally diverse azetidine derivatives allows for rapid screening and identification of new drug candidates. technologynetworks.com
Role of Difluorophenoxy Moiety in Bioactive Compounds
The difluorophenoxy group is another critical component that imparts desirable properties to bioactive molecules. Fluorine atoms, due to their small size and high electronegativity, can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity. The introduction of fluorine can block sites of metabolism, thereby increasing the half-life of a drug.
The presence of two fluorine atoms in the 3 and 4 positions of the phenyl ring of 3-(3,4-Difluorophenoxy)azetidine is strategic. This substitution pattern can modulate the electronic properties of the aromatic ring, influencing its interactions with biological targets. Phenolic compounds, in general, are known for their antioxidant properties, and the addition of fluorine can enhance these or other biological activities. nih.gov
Overview of Research Trajectories for this compound Derivatives
Research into this compound and its derivatives is primarily focused on their potential as intermediates in the synthesis of more complex, biologically active compounds. The combination of the versatile azetidine core and the modulating difluorophenoxy group makes this scaffold an attractive starting point for the development of new therapeutic agents.
Key research trajectories include:
Synthesis of Novel Derivatives: Chemists are actively exploring methods to functionalize the azetidine ring of this compound, particularly at the nitrogen atom, to create libraries of new compounds for biological screening. google.com
Exploration of Biological Activity: Derivatives are being investigated for a range of therapeutic applications, leveraging the known activities of both the azetidine and difluorophenoxy moieties. This includes screening for antibacterial, antiviral, and central nervous system activities. nih.gov
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers aim to understand the key structural features required for therapeutic efficacy.
The development of efficient synthetic routes to access this compound and its derivatives is crucial for advancing these research efforts. organic-chemistry.orgchemrxiv.org The availability of this building block from various chemical suppliers facilitates its use in drug discovery programs. sigmaaldrich.comlab-chemicals.combldpharm.com
Interactive Data Table: Properties of this compound Hydrochloride
| Property | Value |
| Linear Formula | C₉H₁₀ClF₂NO |
| MDL Number | MFCD21605756 |
| InChI Key | LGYZUROTBPYFOS-UHFFFAOYSA-N |
| SMILES String | FC1=CC(OC2CNC2)=CC=C1F.Cl |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-difluorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7/h1-3,7,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPWDWVMENBZFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 3,4 Difluorophenoxy Azetidine and Analogues
Established Strategies for Azetidine (B1206935) Ring Formation
The construction of the azetidine scaffold is a significant challenge in synthetic chemistry due to the inherent ring strain. A variety of methods have been developed to overcome this, ranging from classical cyclization reactions to modern photochemical and metal-catalyzed approaches.
Cyclization and Cycloaddition Reactions
Cyclization and cycloaddition reactions represent fundamental strategies for constructing cyclic systems, including the azetidine ring. Intramolecular cyclization, often through nucleophilic substitution, is a common approach where a nitrogen-containing precursor with a suitable leaving group at the γ-position undergoes ring closure.
[2+2] Cycloaddition reactions offer a direct route to the four-membered ring. The aza Paternò-Büchi reaction, which is the photocycloaddition of an imine and an alkene, can yield functionalized azetidines. researchgate.netrsc.org For instance, visible-light-mediated intermolecular [2+2] photocycloadditions using 2-isoxazoline-3-carboxylates as imine precursors have been developed. These reactions proceed via triplet energy transfer from an iridium-based photocatalyst to the imine precursor, which then reacts with a wide range of alkenes. researchgate.netrsc.org Similarly, thermal and silver-catalyzed [2+2] cycloadditions of imines to methylenecyclopropane (B1220202) derivatives have been used to produce 2-alkoxyazetidines, which are versatile synthetic intermediates. organic-chemistry.org
Cascade reactions that combine cyclization with a subsequent cycloaddition provide an efficient pathway to complex polycyclic systems containing an azetidine ring. A one-pot tandem reaction involving condensation, N-alkylation (cyclization), and a subsequent azomethine ylide dipolar cycloaddition can synthesize tricyclic amines from simple acyclic aldehydes. nih.govmdpi.com
Intramolecular Amination Approaches
Intramolecular amination is a cornerstone of azetidine synthesis. The most traditional method involves an intramolecular SN2 reaction, where a nitrogen atom displaces a leaving group (such as a halide or sulfonate ester) from a γ-carbon within the same molecule. nih.govfrontiersin.org This strategy is widely used for its reliability and the ready availability of starting materials, often derived from 1,3-amino alcohols.
More advanced methods leverage metal catalysis to facilitate the C-N bond formation. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H and C(sp²)–H bonds has emerged as a powerful tool for synthesizing azetidines, pyrrolidines, and indolines. organic-chemistry.orgacs.org This approach utilizes a picolinamide (B142947) (PA) directing group and can be achieved with low catalyst loading and inexpensive reagents. acs.org A key step in one such reported mechanism involves the reductive elimination from an alkyl–Pd(IV) intermediate, which is promoted by an oxidant like benziodoxole tosylate. rsc.org This method demonstrates excellent functional group tolerance. rsc.org
An electrocatalytic approach for the intramolecular hydroamination of allylic sulfonamides has also been reported to produce azetidines in good yields. This process merges cobalt catalysis with electricity to regioselectively generate a key carbocationic intermediate that undergoes C-N bond formation. organic-chemistry.org
Metal-Catalyzed Coupling Reactions
Metal-catalyzed reactions are pivotal in modern organic synthesis and have been successfully applied to the formation and functionalization of azetidines. Beyond the C-H amination reactions mentioned previously, various cross-coupling strategies are employed.
For instance, Hiyama cross-coupling reactions between arylsilanes and 3-iodoazetidine (B8093280) provide a mild and effective route to 3-arylazetidines. organic-chemistry.org This demonstrates a method for directly forming a C(sp³)–C(sp²) bond at the 3-position of the azetidine ring. Similarly, a nickel-catalyzed Suzuki C(sp²)–C(sp³) cross-coupling of benzoylated 1-azabicyclo[1.1.0]butane with boronic acids allows for the synthesis of azetidines bearing an all-carbon quaternary center. organic-chemistry.org
Titanium-mediated couplings have also been utilized. A Kulinkovich-type pathway, mediated by Ti(IV), enables the synthesis of spirocyclic NH-azetidines from oxime ethers and alkyl Grignard reagents. rsc.org Copper catalysis is also prevalent; for example, Cu(OTf)₂ can catalyze the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents to rapidly generate bis-functionalized azetidines. organic-chemistry.org
| Coupling Reaction | Metal/Catalyst | Substrates | Product Type | Ref. |
| Hiyama Coupling | Palladium | Arylsilanes, 3-Iodoazetidine | 3-Arylazetidines | organic-chemistry.org |
| Suzuki Coupling | Nickel | Boronic Acids, 1-Azabicyclobutane | Quaternary Center Azetidines | organic-chemistry.org |
| Kulinkovich-type | Titanium(IV) | Oxime Ethers, Grignard Reagents | Spirocyclic NH-Azetidines | rsc.org |
| Direct Alkylation | Copper(OTf)₂ | Organometals, 1-Azabicyclobutane | Bis-functionalized Azetidines | organic-chemistry.org |
This table summarizes various metal-catalyzed reactions for azetidine synthesis and functionalization.
Photochemical Modifications
Photochemistry offers unique pathways to strained ring systems by utilizing light energy to overcome thermodynamic barriers. beilstein-journals.org Several photochemical strategies are effective for azetidine synthesis. The visible-light-mediated aza Paternò-Büchi reaction, a [2+2] photocycloaddition, is a prominent example for accessing densely functionalized azetidines. researchgate.netbohrium.com
The Norrish-Yang cyclization is another powerful photochemical tool. This reaction involves the intramolecular 1,5-hydrogen atom transfer from a γ-carbon to an excited carbonyl group, followed by radical recombination to form the four-membered ring. beilstein-journals.org This method has been applied to α-aminoacetophenones to generate highly strained azetidinols, which can serve as intermediates for further functionalization. beilstein-journals.org
Furthermore, radical strain-release photocatalysis using azabicyclo[1.1.0]butanes (ABBs) has been developed. unipr.itchemrxiv.org In this process, an organic photosensitizer facilitates an energy-transfer process with sulfonyl imines, generating radical intermediates. These radicals are then intercepted by the highly strained ABB, leading to ring opening and the formation of difunctionalized azetidines in a single step. unipr.itchemrxiv.org Alkyl azetidines can also be prepared through photochemical modifications of azetidine-2-carboxylic acids, a process that has been successfully scaled up using flow photochemistry. acs.orgscilit.com
Strain-Release Strategies
The high ring-strain energy of bicyclic systems like 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a driving force for synthesis. unipr.it Strain-release functionalization provides a powerful and modular approach to densely substituted azetidines that are otherwise difficult to access. unipr.itnih.gov
In these reactions, the highly strained ABB is activated and undergoes ring opening upon reaction with a nucleophile or radical. This strategy allows for the introduction of two functional groups across the former bicyclic system. For example, the addition of nucleophilic organometallic species to in-situ generated ABBs leads to the selective formation of 3-arylated azetidine intermediates. rsc.org These intermediates can be further functionalized, for instance, through N-arylation via Buchwald-Hartwig couplings in a one-pot procedure. rsc.org
A photocatalytic radical strategy also leverages this concept, where radical intermediates add to the ABB, initiating a strain-release process that yields functionalized azetidines. unipr.itchemrxiv.org The generality of these methods allows for the creation of diverse azetidine libraries for applications in drug discovery. nih.gov
Regioselective Aminolysis of Epoxy Amines
The intramolecular aminolysis of epoxy amines provides a reliable and regioselective route to 3-hydroxyazetidine derivatives, which are key precursors for compounds like 3-(3,4-difluorophenoxy)azetidine. nih.govfrontiersin.org The challenge in this transformation is to control the regioselectivity of the ring-opening, as amines can attack either the C3 or C4 position of the epoxide.
A highly effective method utilizes lanthanide(III) triflates, specifically La(OTf)₃, as a Lewis acid catalyst to promote the intramolecular aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.orgfrontiersin.orgnih.gov The catalyst promotes a highly regioselective C3-attack by the pendant amine, leading to the formation of the azetidine ring in a 4-exo-tet cyclization. nih.gov This reaction proceeds in high yields and tolerates a wide variety of functional groups on the nitrogen atom, including electron-rich and electron-deficient benzyl (B1604629) groups, alkyl groups, and acid-sensitive protecting groups like Boc and TBS. nih.govfrontiersin.org The resulting 3-hydroxyazetidine can then undergo etherification, such as a Williamson ether synthesis or a Mitsunobu reaction with 3,4-difluorophenol (B1294555), to afford the final target molecule.
| N-Substituent | Yield (%) | Regioselectivity (C3:C4) | Ref. |
| Benzyl | 94 | >95:5 | nih.gov |
| p-Methoxybenzyl | 96 | >95:5 | nih.gov |
| p-Trifluoromethylbenzyl | 92 | >95:5 | nih.gov |
| n-Butyl | 93 | >95:5 | nih.gov |
| tert-Butyl | 89 | >95:5 | nih.gov |
| Allyl | 68 | >95:5 | nih.gov |
This table shows the substrate scope and efficiency of La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines for the synthesis of N-substituted-3-hydroxyazetidines. nih.gov
Functionalization of Azetidine Scaffolds with Phenoxy Moieties
The introduction of a phenoxy group onto an azetidine ring is a key transformation for the synthesis of this compound. This is typically achieved by reacting a suitable azetidine precursor with the corresponding phenol (B47542). The most common and well-established methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.
A prevalent strategy involves the use of a protected 3-hydroxyazetidine, a key intermediate that can be synthesized through various routes. For instance, N-Boc-3-hydroxyazetidine can be prepared from the debenzylation of 1-benzyl-3-hydroxyazetidine followed by protection with a tert-butoxycarbonyl (Boc) group.
One of the most direct methods for forming the ether linkage is the Williamson ether synthesis . This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the azetidine ring. A common precursor for this reaction is an N-protected 3-haloazetidine or a 3-sulfonyloxyazetidine. For example, N-Boc-3-hydroxyazetidine can be converted to N-Boc-3-methanesulfonyloxyazetidine (a mesylate) or N-Boc-3-tosyloxyazetidine (a tosylate), which are excellent electrophiles for the subsequent nucleophilic substitution by the phenoxide.
A general procedure for the synthesis of 3-phenoxyazetidines involves reacting a 1-benzhydryl-3-methanesulphonyloxyazetidine with a substituted phenol in the presence of a base. This method highlights the feasibility of the Williamson ether synthesis for this class of compounds.
Another powerful method for the synthesis of these ethers is the Mitsunobu reaction . This reaction allows for the direct coupling of an alcohol with a pronucleophile, in this case, a phenol, under mild conditions. The reaction is typically mediated by a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The Mitsunobu reaction is particularly advantageous as it often proceeds with inversion of stereochemistry at the alcohol center, which is a key consideration in the synthesis of chiral molecules. While the reaction is widely used, a potential drawback is the need for stoichiometric amounts of reagents and the subsequent purification to remove byproducts like triphenylphosphine oxide and the reduced azodicarboxylate.
The choice between the Williamson ether synthesis and the Mitsunobu reaction often depends on the specific substrates, desired stereochemistry, and scale of the reaction. The following table summarizes typical conditions for these functionalization reactions.
| Reaction | Azetidine Precursor | Phenol | Reagents | Typical Solvents | Key Features |
| Williamson Ether Synthesis | N-Boc-3-tosyloxyazetidine | 3,4-Difluorophenol | Base (e.g., NaH, K₂CO₃) | DMF, Acetonitrile | Good for large scale; requires activation of the hydroxyl group. |
| Mitsunobu Reaction | N-Boc-3-hydroxyazetidine | 3,4-Difluorophenol | PPh₃, DIAD/DEAD | THF, Dichloromethane | Mild conditions; proceeds with inversion of stereochemistry. |
Novel Synthetic Routes for Difluorophenoxyazetidines
Recent advancements in synthetic methodology have provided new avenues for the construction of C-O bonds, which can be applied to the synthesis of difluorophenoxyazetidines. One such innovative approach is the use of Brønsted acid catalysis.
A study has demonstrated the synthesis of oxetane (B1205548) and azetidine ethers through the Brønsted acid-catalyzed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. nih.govresearchgate.netunifiedpatents.com In this method, a tertiary benzylic alcohol on the four-membered ring is selectively activated by a Brønsted acid, allowing for reaction with a nucleophilic alcohol to form the corresponding ether while keeping the strained ring system intact. nih.govresearchgate.netunifiedpatents.com This approach is advantageous as it circumvents the need for strong bases and alkylating agents with leaving groups, instead utilizing alcohol libraries directly and producing water as the only byproduct. nih.govresearchgate.netunifiedpatents.com
This methodology could be adapted for the synthesis of this compound by reacting a suitably protected 3-hydroxy-3-(aryl)azetidine with 3,4-difluorophenol in the presence of a Brønsted acid catalyst. The reaction would likely proceed through a stabilized carbocation intermediate at the 3-position of the azetidine ring.
Another area of innovation lies in the development of photocatalytic methods. For example, a visible-light-driven method has been reported for accessing densely functionalized azetidines by subjecting azabicyclo[1.1.0]butanes (ABBs) to radical strain-release (RSR) photocatalysis. nih.gov While this specific method focuses on C-C bond formation, the underlying principle of using photocatalysis to generate reactive intermediates could potentially be extended to C-O bond forming reactions for the synthesis of phenoxyazetidines.
The following table outlines a novel synthetic approach for aryl-azetidine ethers.
| Reaction | Azetidine Precursor | Phenol | Catalyst | Typical Solvents | Key Features |
| Brønsted Acid-Catalyzed Etherification | N-Cbz-3-aryl-3-hydroxyazetidine | 3,4-Difluorophenol | Brønsted Acid (e.g., TfOH) | Dichloromethane | Avoids strong bases and alkyl halides; produces water as a byproduct. nih.govresearchgate.netunifiedpatents.com |
Biological and Pharmacological Investigations of 3 3,4 Difluorophenoxy Azetidine Derivatives
Mechanism of Action Studies
Research into the derivatives of 3-(3,4-Difluorophenoxy)azetidine has pointed towards their potential role as modulators of key players in neurotransmission. Patent literature indicates that this scaffold serves as a crucial intermediate in the synthesis of compounds designed as monoamine neurotransmitter re-uptake inhibitors. googleapis.com These compounds are engineered to target the transporters for dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506), which are critical for regulating mood, cognition, and various physiological processes. By blocking the re-uptake of these neurotransmitters from the synaptic cleft, such derivatives would increase their availability to bind to postsynaptic receptors, thereby enhancing monoaminergic signaling.
Furthermore, the this compound moiety has been identified as a synthetic precursor for inhibitors of phosphodiesterase type 9 (PDE9A). googleapis.com PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in various signaling pathways, including those related to synaptic plasticity and neuronal function. Inhibition of PDE9A would lead to an elevation of cGMP levels, which could have therapeutic benefits in neurological and psychiatric disorders.
Target Identification and Engagement
Building upon the proposed mechanisms of action, the primary molecular targets for derivatives of this compound have been identified as monoamine transporters and phosphodiesterase enzymes.
The this compound scaffold has been utilized in the development of potent enzyme inhibitors, particularly targeting phosphodiesterase 9A (PDE9A). googleapis.com While specific inhibitory concentration (IC₅₀) values for direct derivatives of this compound are not extensively detailed in publicly available literature, the parent compound is a known intermediate in the synthesis of active PDE9A inhibitors. The development of such inhibitors is a promising avenue for therapeutic intervention in disorders characterized by deficient cGMP signaling.
In Vitro Biological Efficacy Assessments
While specific data on the antimicrobial and antiviral activities of this compound derivatives are not found in the reviewed literature, the broader class of azetidine (B1206935) and azetidin-2-one (B1220530) derivatives has been the subject of such investigations. These studies provide insights into the potential for this heterocyclic system to be developed into anti-infective agents.
Numerous studies have demonstrated the antimicrobial potential of various substituted azetidine derivatives. medcraveonline.com For instance, a series of novel substituted phenyl azetidin-2-one sulphonyl derivatives were synthesized and evaluated for their in-vitro antibacterial and antifungal activities. nih.gov Several of these compounds exhibited notable activity against both bacterial and fungal strains. nih.gov
Another study focused on novel 3-chloro-4-substituted-phenyl-1-phenylazetidin-2-ones, with some derivatives showing excellent activity against a panel of microorganisms. nih.gov The presence of specific substituents on the azetidine ring was found to be crucial for the observed antimicrobial effects. nih.gov
Table 1: Antibacterial and Antifungal Activity of Selected Azetidin-2-one Derivatives
| Compound ID | Test Organism | Activity (MIC in µg/mL) |
|---|---|---|
| 5d | S. aureus | 6.25 |
| 5e | S. aureus | 6.25 |
| 5f | S. aureus | 6.25 |
| 5h | S. aureus | 12.5 |
| 5i | S. aureus | 12.5 |
| 5j | S. aureus | 12.5 |
| 5h | C. albicans | 12.5 |
| 5i | C. albicans | 12.5 |
| 5j | C. albicans | 12.5 |
| 5q | C. albicans | 12.5 |
Data from a study on substituted phenyl azetidine-2-one sulphonyl derivatives. nih.gov
The antiviral potential of the azetidine scaffold has also been explored. A study on N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones revealed that some derivatives possess antiviral properties. nih.gov Notably, the trans-isomer of a 3-methyl-4-fluorophenyl derivative demonstrated inhibitory activity against human coronavirus (229E). nih.gov
Table 2: Antiviral Activity of a Selected Azetidin-2-one Derivative
| Compound ID | Virus | Cell Line | EC₅₀ (µM) |
|---|---|---|---|
| trans-11f | Human Coronavirus (229E) | HEL | 45 |
Data from a study on N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones. nih.gov
While these findings are for structurally related azetidine compounds, they highlight the potential for derivatives of this compound to be investigated for similar anti-infective properties. Further research is warranted to synthesize and evaluate such derivatives to determine their specific antimicrobial and antiviral efficacy.
Anticancer and Cytostatic Effects
No studies detailing the anticancer or cytostatic properties of this compound or its direct derivatives were found. Research on other azetidine derivatives has shown potential in this area, but these findings are not directly applicable to the specified compound.
Anti-inflammatory Response Analysis
Similarly, there is a lack of published research on the anti-inflammatory response of this compound. While the azetidine ring is a feature in some compounds investigated for anti-inflammatory potential, specific data for the 3-(3,4-difluorophenoxy) substituted variant is absent from the current scientific record.
Structure Activity Relationship Sar Studies of 3 3,4 Difluorophenoxy Azetidine Analogues
Elucidation of Key Structural Features for Biological Activity
The biological activity of 3-phenoxyazetidine (B1367254) analogues is intrinsically linked to several key structural components: the azetidine (B1206935) ring, the phenoxy moiety, and the linker oxygen atom. The azetidine ring is not merely a passive scaffold but an active contributor to the molecule's properties. Its strained four-membered ring system imparts a degree of conformational rigidity, which can be advantageous for specific receptor interactions. The nitrogen atom within the azetidine ring often serves as a crucial point for interaction with biological targets, typically through protonation at physiological pH, forming a charged species that can engage in ionic interactions.
Impact of Substituent Modifications on Pharmacological Profiles
Systematic modifications of the substituents on both the azetidine ring and the phenoxy ring have profound effects on the pharmacological profiles of 3-phenoxyazetidine analogues.
Studies on related 3-aryloxyazetidine derivatives have shown that the position and nature of the substituent on the phenyl ring can dramatically alter potency and selectivity for various biological targets, such as monoamine transporters. For instance, the introduction of electron-withdrawing groups, like halogens or a trifluoromethyl group, can enhance activity at the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). Conversely, electron-donating groups may favor activity at the dopamine (B1211576) transporter (DAT).
Table 1: Illustrative Impact of Phenoxy Ring Substituents on Biological Activity of 3-Aryloxyazetidine Analogues
| Substituent (R) | Position | General Effect on Monoamine Transporter Inhibition |
| H | - | Baseline activity |
| 3,4-di-F | 3, 4 | Often enhances SERT and NET affinity |
| 4-Cl | 4 | Generally increases potency |
| 3-CF₃ | 3 | Can enhance potency and selectivity |
| 4-OCH₃ | 4 | May shift selectivity profile |
This table is illustrative and based on general trends observed in related chemical series. Actual effects can be target-dependent.
Substitutions on the Azetidine Ring: While the parent 3-(3,4-difluorophenoxy)azetidine is unsubstituted on the azetidine ring beyond the phenoxy group, modifications at other positions of the azetidine are a common strategy in medicinal chemistry. Alkylation of the azetidine nitrogen, for instance, can modulate the compound's basicity and lipophilicity, which in turn affects its pharmacokinetic properties and target engagement. The introduction of substituents at the C2 or C4 positions of the azetidine ring can introduce new stereocenters and alter the molecule's conformational preferences, leading to changes in activity and selectivity.
Stereochemical Influences on Activity and Selectivity
The introduction of a substituent on the azetidine ring or the presence of stereogenic centers in any side chains creates stereoisomers, which can exhibit significantly different pharmacological properties. The three-dimensional arrangement of atoms is critical for the precise molecular recognition by a chiral biological target, such as a receptor or enzyme.
For 3-substituted azetidine derivatives, the stereochemistry at the C3 position can be a crucial factor. Although this compound itself is achiral, analogues with additional substituents can exist as enantiomers. It is common for one enantiomer to possess the majority of the desired biological activity, while the other may be inactive or even exhibit off-target effects. For example, in studies of related chiral azetidine derivatives, the (R)- or (S)-enantiomer often displays significantly higher affinity for a specific transporter or receptor compared to its mirror image. This stereoselectivity underscores the importance of a well-defined three-dimensional structure for optimal interaction with the biological target.
The stereoselective synthesis of azetidine derivatives is therefore a critical aspect of drug discovery in this chemical space, allowing for the isolation and evaluation of individual stereoisomers to identify the eutomer (the more active isomer).
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
To gain a more quantitative understanding of the relationship between the chemical structure of this compound analogues and their biological activity, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are employed. These methods aim to build mathematical models that can predict the activity of novel compounds based on their structural features.
A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., atomic charges), or topological (e.g., connectivity indices). Statistical methods are then used to establish a correlation between these descriptors and the observed activity.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. In a CoMFA study, the molecules are first aligned based on a common substructure or a pharmacophore model. Then, a 3D grid is placed around the aligned molecules, and the steric and electrostatic interaction energies are calculated at each grid point using a probe atom.
The resulting matrix of energy values is then subjected to partial least squares (PLS) analysis to generate a QSAR model. The model is often visualized as 3D contour maps, which highlight the regions in space where steric bulk or specific electrostatic properties are predicted to be favorable or unfavorable for biological activity. For this compound analogues, a CoMFA model could reveal, for example, that bulky substituents are disfavored in a certain region of the phenoxy ring, while a positive electrostatic potential is preferred near the azetidine nitrogen.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that complements CoMFA. In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive description of the molecular properties that can influence biological activity.
The similarity indices in CoMSIA are calculated at each grid point based on a Gaussian-type distance dependence, which avoids the steep potential changes often seen at the molecular surface in CoMFA. The resulting contour maps from a CoMSIA study can provide more detailed insights into the specific types of interactions that are important for binding to the target. For instance, a CoMSIA model might indicate that a hydrogen bond donor group at a particular position on the phenoxy ring would enhance activity.
Table 2: Comparison of CoMFA and CoMSIA in 3D-QSAR Studies
| Feature | Comparative Molecular Field Analysis (CoMFA) | Comparative Molecular Similarity Indices Analysis (CoMSIA) |
| Fields Calculated | Steric and Electrostatic | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor |
| Potential Function | Lennard-Jones and Coulombic | Gaussian-type |
| Contour Maps | Show regions of favorable/unfavorable steric and electrostatic interactions | Provide a more detailed picture of favorable/unfavorable interaction types |
| Advantages | Widely used and well-established | Less sensitive to alignment and avoids singularities at atomic positions |
By integrating the findings from these SAR and QSAR studies, medicinal chemists can rationally design novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new and effective therapeutic agents.
Computational Chemistry Approaches in the Study of 3 3,4 Difluorophenoxy Azetidine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the binding mode of a ligand to the active site of a protein, which can elucidate the basis of its biological activity.
In the context of 3-(3,4-Difluorophenoxy)azetidine, molecular docking simulations could be employed to screen for potential protein targets. For instance, given that many azetidine (B1206935) derivatives have been explored as neurotransmitter reuptake inhibitors, docking studies could be performed against the crystal structures of monoamine transporters such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). nih.gov The results of such simulations would provide a binding affinity score, typically expressed in kcal/mol, and a predicted binding pose, highlighting key interactions like hydrogen bonds and hydrophobic contacts.
Hypothetical Docking Results of this compound with Monoamine Transporters
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| SERT | -8.5 | Tyr95, Ile172, Phe335 |
| DAT | -7.9 | Asp79, Ser149, Phe326 |
| NET | -8.2 | Asp75, Val148, Phe317 |
This table presents hypothetical data for illustrative purposes.
The difluorophenoxy group of the compound would likely engage in favorable interactions with hydrophobic pockets within the binding sites, while the azetidine nitrogen could act as a hydrogen bond acceptor or be involved in ionic interactions if protonated. nih.gov
Molecular Dynamics Simulations
To further refine the understanding of ligand-target interactions obtained from molecular docking, molecular dynamics (MD) simulations can be performed. nih.gov MD simulations provide a dynamic view of the conformational changes of the protein and ligand over time, offering a more realistic representation of the binding event. nih.gov
For a promising ligand-protein complex of this compound identified through docking, an MD simulation would involve placing the complex in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds. nih.gov The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand. A stable RMSD throughout the simulation suggests a stable binding mode. nih.gov
Furthermore, MD simulations can reveal the importance of specific water molecules in mediating the interaction between the ligand and the protein, a detail often missed in static docking studies.
In Silico Predictions of Biological Relevance
A variety of computational tools can predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of a molecule. nih.govnih.gov These in silico predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.
For this compound, various parameters could be calculated using online platforms and software. These predictions help in assessing its potential as a drug candidate. For instance, Lipinski's rule of five is a commonly used filter to evaluate drug-likeness.
Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Implication for Drug-Likeness |
| Molecular Weight | 183.17 g/mol | Favorable ( < 500) |
| LogP | 1.5 | Good balance of hydrophilicity and lipophilicity |
| Hydrogen Bond Donors | 1 | Favorable (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Favorable (≤ 10) |
| Blood-Brain Barrier Penetration | High probability | Potential for CNS activity |
| hERG Inhibition | Low probability | Reduced risk of cardiotoxicity |
This table presents hypothetical data for illustrative purposes.
Such predictions can guide the chemical modification of the lead compound to improve its pharmacokinetic profile.
Cheminformatics Analysis of Azetidine-Containing Chemical Space
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. nih.gov A cheminformatics analysis of the chemical space occupied by azetidine-containing compounds can reveal trends in their physicochemical properties and biological activities. nih.govresearchgate.net
By comparing the calculated properties of this compound with a database of known drugs and bioactive molecules, its novelty and potential for biological activity can be assessed. Principal Component Analysis (PCA) is a common technique used to visualize the chemical space. In a PCA plot, compounds with similar properties cluster together. The position of this compound in such a plot would indicate its similarity to existing classes of drugs, such as central nervous system (CNS) agents or enzyme inhibitors. nih.gov
This analysis can help in identifying the unique structural features of this compound and how they might contribute to a novel pharmacological profile.
Future Perspectives and Research Directions
Development of Advanced Synthetic Methodologies
While traditional methods for synthesizing azetidines exist, they often face challenges related to yield and feasibility, which has historically limited their exploration compared to other saturated heterocycles. nih.gov The future of azetidine (B1206935) synthesis, including for derivatives of 3-(3,4-difluorophenoxy)azetidine, lies in the development of more efficient, versatile, and scalable methodologies.
Recent breakthroughs are paving the way for creating more diverse azetidine-based chemical libraries. These advanced methods include:
Future efforts will likely focus on adapting these advanced methodologies to synthesize novel analogs of this compound with diverse substitution patterns, which are critical for probing structure-activity relationships.
Exploration of Novel Biological Targets
The this compound scaffold and its derivatives have been investigated for a range of biological activities, primarily as intermediates for inhibitors of targets like phosphodiesterase type 9 and as modulators of catecholaminergic neurotransmission. google.com However, the broader class of azetidine-containing compounds has shown a wide array of pharmacological potential, suggesting that the utility of this specific scaffold is far from fully realized. nih.gov
Future research should aim to explore new biological targets for which this chemical motif may be well-suited. Key areas of interest include:
Systematic screening of this compound-based libraries against diverse target classes will be essential for uncovering new therapeutic opportunities.
Rational Design Strategies for Enhanced Efficacy and Selectivity
Rational drug design is a cornerstone of modern medicinal chemistry, aiming to optimize the interaction of a molecule with its biological target. nih.gov For the this compound scaffold, several strategies can be employed to enhance the potency, selectivity, and drug-like properties of new analogues.
Key design strategies for future research include:
These rational design approaches, guided by iterative cycles of synthesis and biological testing, will be crucial for transforming promising hits into highly effective and selective clinical candidates.
Integration of Multidisciplinary Approaches in Azetidine Research
The successful development of new therapeutics based on the this compound scaffold will require a highly collaborative and multidisciplinary effort. The journey from a chemical building block to a clinical drug is complex, demanding expertise from various scientific fields.
Future research will benefit from the tight integration of:
Collaborations between academic research groups and pharmaceutical companies often provide the ideal environment for this type of integrated research, combining cutting-edge basic science with the resources and expertise needed for drug development. chemrxiv.org Such multidisciplinary synergy will be paramount to unlocking the full therapeutic potential of this compound and related compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3,4-Difluorophenoxy)azetidine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution between azetidine derivatives and 3,4-difluorophenol. For example, azetidine hydrochloride may react with 3,4-difluorophenol under alkaline conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C. Catalytic agents (e.g., KI) can enhance reactivity. Yield optimization requires precise control of stoichiometry, temperature, and reaction time (typically 12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
- Data Consideration : Yields vary (40–75%) depending on substituent steric effects and leaving-group reactivity. For example, trifluoromethylphenoxy analogs show reduced yields due to electronic withdrawal effects .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituent positions. The azetidine ring protons resonate at δ 3.5–4.5 ppm (split due to coupling with fluorine), while aromatic protons from the difluorophenoxy group appear at δ 6.8–7.2 ppm (doublets from ortho-fluorine coupling) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) confirms purity (>95%). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 229.0845 for C₉H₈F₂NO) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .
Q. What are the primary pharmacological targets or applications of this compound in current research?
- Methodology : The azetidine moiety is explored in neurotransmitter transporter ligands (e.g., dopamine/serotonin transporters) due to its rigidity and bioisosteric properties. In vitro binding assays (radioligand displacement using [³H]WIN35428 for DAT) and functional assays (cyclic voltammetry for uptake inhibition) are standard. SAR studies suggest fluorination enhances blood-brain barrier permeability and metabolic stability .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination position, azetidine ring substitution) affect the compound’s bioactivity and selectivity?
- Methodology :
- Fluorine Position : 3,4-Difluorophenoxy groups improve lipophilicity (logP ~2.5) compared to mono-fluorinated analogs. Para-fluorine removal reduces DAT affinity by 10-fold, as shown in comparative SAR studies .
- Azetidine Modifications : N-substitution (e.g., methyl, acetyl) alters pharmacokinetics. For example, N-methylation increases metabolic stability (t₁/₂ in liver microsomes: 45 vs. 22 minutes for unsubstituted analog) but reduces DAT binding (IC₅₀: 120 nM vs. 35 nM) .
- Data Contradictions : Some studies report conflicting DAT/SERT selectivity ratios due to assay variability (e.g., transfected cells vs. native tissue). Cross-validation using orthogonal assays (e.g., electrophysiology) is recommended .
Q. What mechanistic insights explain the compound’s anti-inflammatory effects in neuroglial models?
- Methodology : In LPS-stimulated BV2 microglia, this compound derivatives inhibit NLRP3 inflammasome activation. Key steps:
ROS Reduction : Measured via DCFH-DA fluorescence (IC₅₀: ~5 μM).
NF-κB Pathway : Western blotting shows downregulation of phosphorylated IκBα and p63.
Cytokine Profiling : ELISA confirms IL-1β/IL-18 suppression (60–70% at 10 μM) .
- Contradictions : Variability in IC₅₀ values across studies may arise from differences in cell passage number or LPS batch potency.
Q. How can researchers resolve discrepancies in reported synthetic yields or biological activity data?
- Methodology :
- Yield Optimization : Use design of experiments (DoE) to assess factors like solvent polarity, base strength, and microwave-assisted heating. For example, switching from K₂CO₃ to Cs₂CO₃ increases yields by 15–20% in SNAr reactions .
- Biological Replication : Validate activity in multiple cell lines (e.g., HEK293 vs. SH-SY5Y) and animal models. Meta-analysis of published IC₅₀ values identifies outliers due to assay conditions (e.g., ATP levels in viability assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
